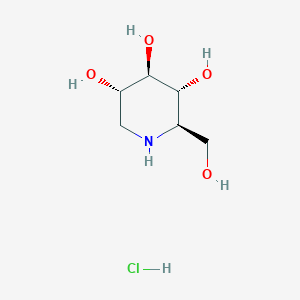

1-Deoxynojirimycin hydrochloride

描述

准备方法

Synthetic Routes and Reaction Conditions

Duvoglustat hydrochloride can be synthesized through multiple routes. One common method involves the biosynthesis of 1-deoxynojirimycin in Bacillus subtilis. This process starts with D-glucose undergoing glycolysis to produce fructose-6-phosphate. The key steps include transamination, dephosphorylation, regio-selective oxidation, and cyclization to form manojirimycin, which is then epimerized and dehydrated to yield 1-deoxynojirimycin .

Industrial Production Methods

Industrial production of duvoglustat hydrochloride often involves microbial fermentation using Bacillus species. This method is preferred due to its efficiency and scalability. The fermentation process is optimized to produce high yields of the compound, which is then purified and converted to its hydrochloride salt form .

化学反应分析

Types of Reactions

Duvoglustat hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of imine moieties to amine groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of deoxynojirimycin, which retain the core structure but exhibit different functional groups. These derivatives are often explored for their enhanced biological activities .

科学研究应用

Pharmaceutical Applications

1-DNJ has been extensively studied for its therapeutic potential, particularly in the treatment of metabolic disorders and viral infections.

Anti-Diabetic Effects

1-DNJ is recognized for its ability to inhibit α-glucosidases, enzymes that break down carbohydrates into glucose. This inhibition leads to reduced postprandial glucose levels, making 1-DNJ a candidate for managing diabetes. A study demonstrated that 1-DNJ effectively lowers blood sugar levels in diabetic models by delaying carbohydrate absorption in the intestines .

| Study | Findings |

|---|---|

| Asai et al. (2011) | Confirmed the anti-diabetic effects of 1-DNJ in post-prandial hyperglycemia models. |

| Jiang et al. (2014) | Showed minimal side effects compared to conventional anti-diabetic drugs. |

Anti-Viral Properties

Research indicates that 1-DNJ exhibits antiviral activity against several viruses, including HIV and dengue virus. Its mechanism involves inhibiting glycosylation processes essential for viral replication .

| Study | Findings |

|---|---|

| Yu et al. (2012) | Demonstrated that 1-DNJ derivatives can inhibit dengue virus infection both in vitro and in vivo. |

| Hasan et al. (2014) | Reported the inhibitory effects of 1-DNJ on bacterial virulence pathways, suggesting broader antimicrobial potential. |

Biotechnological Applications

The production of 1-DNJ has gained attention in biotechnological research, particularly concerning its biosynthesis and high-throughput screening methods.

Biosynthetic Pathway Engineering

Recent studies have focused on engineering microbial strains to enhance the biosynthesis of 1-DNJ. For instance, researchers have utilized Streptomyces lavendulae to elucidate the biosynthetic pathway of 1-DNJ, providing insights into optimizing production yields through genetic modifications .

Industrial Production Methods

The industrial synthesis of 1-DNJ involves various methods, including extraction from plants and microbial fermentation. A combined biotechnological-chemical synthesis method has been proposed to streamline production processes, focusing on cost-effectiveness and efficiency .

Health Benefits Beyond Diabetes

Beyond its primary applications, 1-DNJ has shown promise in other health-related areas:

Anti-Inflammatory Effects

Studies have highlighted the anti-inflammatory properties of 1-DNJ, particularly in models of gastric ulceration. It was found to enhance antioxidant activity and reduce inflammatory markers such as TNF-α and IL-6 .

| Study | Findings |

|---|---|

| Liu et al. (2016) | Confirmed that 1-DNJ reduces inflammatory responses in liver tissues. |

Gastroprotective Effects

Research indicates that 1-DNJ may protect gastric mucosa from damage caused by non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a therapeutic agent for gastrointestinal disorders .

作用机制

Duvoglustat hydrochloride exerts its effects by inhibiting alpha-glucosidases, which are enzymes responsible for breaking down complex carbohydrates into simple sugars. By inhibiting these enzymes, the compound reduces the rate of carbohydrate digestion and absorption, leading to lower blood sugar levels. Additionally, it stabilizes mutant forms of acid alpha-glucosidase, facilitating proper protein folding and increasing enzyme activity in lysosomes .

相似化合物的比较

Similar Compounds

Nojirimycin: Another alpha-glucosidase inhibitor with similar properties.

1-Deoxygalactonojirimycin: A stereoisomer of 1-deoxynojirimycin with comparable biological activities.

Uniqueness

Duvoglustat hydrochloride is unique due to its dual role as an alpha-glucosidase inhibitor and a pharmacological chaperone. This dual functionality makes it a promising candidate for treating metabolic disorders and enhancing enzyme replacement therapies .

生物活性

1-Deoxynojirimycin hydrochloride (DNJ) is a naturally occurring iminosugar derived from the leaves of mulberry trees (Morus alba) and silkworms (Bombyx mori). It has garnered attention due to its diverse biological activities, particularly its role as an α-glucosidase inhibitor, which has implications in diabetes management, anti-obesity treatments, and potential applications in cardiovascular health.

1-Deoxynojirimycin primarily functions by inhibiting α-glucosidase enzymes in the small intestine, which are responsible for the breakdown of carbohydrates into glucose. By blocking these enzymes, DNJ reduces glucose absorption, thereby lowering postprandial blood sugar levels. This mechanism is particularly beneficial for individuals with diabetes, as it enhances insulin sensitivity and glucose metabolism .

Antidiabetic Effects

1-Deoxynojirimycin has been shown to have significant antidiabetic properties. Studies indicate that it improves insulin tolerance and reduces serum hyperglycemia by inhibiting α-glucosidase activity . In animal models, such as Otsuka Long Evans Tokushima Fatty (OLETF) rats, DNJ demonstrated notable anti-obesity effects and reduced body weight .

Table 1: Summary of Antidiabetic Effects of DNJ

| Study Type | Findings |

|---|---|

| OLETF Rats | Reduced body weight and serum hyperglycemia |

| Hypothalamic Neuronal Cells | Enhanced leptin-induced signaling |

| Human Clinical Trials | Improved glycemic control |

Cardiovascular Benefits

Recent research highlights DNJ's potential in promoting cardiac function. In a study involving an angiotensin II-induced cardiac hypertrophy mouse model, DNJ improved mitochondrial function by enhancing the oligomerization of optic atrophy protein 1 (OPA1), which is crucial for mitochondrial integrity. This led to improved calcium homeostasis and electrophysiological properties in cardiomyocytes derived from induced pluripotent stem cells (iPSC-CMs) .

Table 2: Cardiovascular Effects of DNJ

| Parameter | Effect |

|---|---|

| Mitochondrial Function | Enhanced OPA1 oligomerization |

| Calcium Homeostasis | Improved in iPSC-CMs |

| Cardiac Hypertrophy | Alleviated in mouse models |

Anti-inflammatory Properties

DNJ exhibits antioxidant and anti-inflammatory properties. It has been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in various models, including those induced by indomethacin . This suggests its potential therapeutic role in conditions characterized by inflammation.

Table 3: Anti-inflammatory Effects of DNJ

| Inflammatory Marker | Effect |

|---|---|

| IL-6 | Decreased levels |

| TNF-α | Reduced expression |

| NF-κB p65 | Inhibition observed |

Case Studies

- Diabetes Management : In a controlled study involving diabetic mice, DNJ significantly improved glucose tolerance tests compared to the control group. The results indicated a marked reduction in blood glucose levels post-treatment .

- Cardiac Function Recovery : A recent study demonstrated that treatment with DNJ in a cardiac hypertrophy model resulted in improved cardiac output and reduced hypertrophic markers, suggesting its potential as a therapeutic agent for heart diseases .

- Gastric Protection : DNJ's protective effects against gastric ulcers were assessed in animal models. Results showed that it significantly reduced gastric volume and enhanced antioxidant defenses, indicating its utility in gastrointestinal health .

属性

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-VFQQELCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017351 | |

| Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

AT2220 is designed to act as a pharmacological chaperone by selectively binding to the misfolded enzyme responsible for Pompe disease, Gaa. After binding to the enzyme, it is thought that AT2220 promotes the proper folding, processing, and trafficking of the enzyme from the endoplasmic reticulum to its final destination, the lysosome, the area of the cell where the enzyme does its work. Once it reaches the lysosome, the pharmacological chaperone is displaced, and the enzyme can perform its normal function, which is the breakdown of its natural substrate, glycogen. | |

| Record name | AT2220 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

73285-50-4 | |

| Record name | 1-Deoxynojirimycin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73285-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duvoglustat hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073285504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DUVOGLUSTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RN23C42QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。